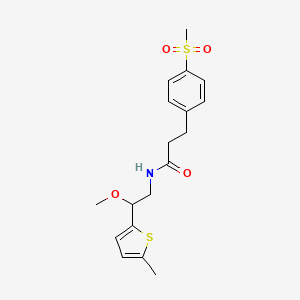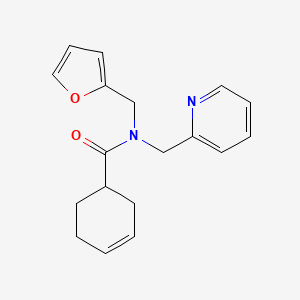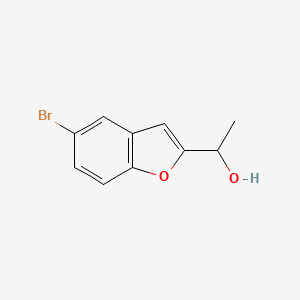
1-(5-Bromo-1-benzofuran-2-YL)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-(5-Bromo-1-benzofuran-2-YL)ethanol” is a chemical compound used in the rational design of novel CYP2A6 inhibitors for the reduction of cigarette smoking . It is also used as a reagent for the preparation and biological evaluation of (aminostyryl)benzofurans as inhibitors for Aβ fibril formation .
Synthesis Analysis
Benzofuran derivatives can be synthesized through various methods. One such method involves a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds . Another method involves the construction of a benzofuran ring through proton quantum tunneling . This method has fewer side reactions and a high yield, making it conducive to the construction of complex benzofuran ring systems .Molecular Structure Analysis
The molecular structure of “1-(5-Bromo-1-benzofuran-2-YL)ethanol” is approximately planar . In the crystal, molecules are linked via C-H⋯O hydrogen bonds into C(5) chains propagating in [100] .Chemical Reactions Analysis
Benzofuran compounds, including “1-(5-Bromo-1-benzofuran-2-YL)ethanol”, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These compounds have attracted the attention of chemical and pharmaceutical researchers worldwide, making them potential natural drug lead compounds .Applications De Recherche Scientifique
Green Synthesis and Biocatalysis
1-(5-Bromo-1-benzofuran-2-yl)ethanol and related compounds play a significant role in green chemistry, particularly in the synthesis of enantiopure aromatic alcohols. These compounds serve as chiral building blocks in the production of natural products and chiral drugs. A study by Şahin (2019) demonstrates the use of Lactobacillus paracasei as a biocatalyst for the bioreduction of 1-(benzofuran-2-yl)ethanone to (S)-1-(benzofuran-2-yl)ethanol, achieving high enantiomeric excess and yield under optimized conditions. This exemplifies a scalable, environmentally friendly method for producing chiral intermediaries for drug production (Şahin, 2019).
Antimicrobial Activities
Several studies have reported the synthesis of benzofuran derivatives with significant antimicrobial properties. For instance, Kumari et al. (2019) synthesized benzofuran aryl ureas and carbamates, demonstrating their potential in antimicrobial applications. Sanjeeva et al. (2021) also synthesized and characterized novel benzofuran derivatives with antimicrobial activities against various bacterial strains. These compounds showcase the potential of benzofuran derivatives in developing new antimicrobial agents (Kumari et al., 2019); (Sanjeeva et al., 2021).
Organic Synthesis and Characterization
Benzofuran derivatives like 1-(5-Bromo-1-benzofuran-2-yl)ethanol are integral in various organic synthesis processes. Studies illustrate their use in synthesizing diverse chemical structures with potential applications in pharmaceuticals and materials science. For example, Paizs et al. (2003) discuss the kinetic resolution of racemic 1-(benzofuran-2-yl)ethanols, highlighting their importance in obtaining enantiopure compounds (Paizs et al., 2003).
Mécanisme D'action
Target of Action
The primary targets of 1-(5-Bromo-1-benzofuran-2-YL)ethanol Benzofuran compounds, which include 1-(5-bromo-1-benzofuran-2-yl)ethanol, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that the compound may interact with a variety of cellular targets.
Mode of Action
The exact mode of action of 1-(5-Bromo-1-benzofuran-2-YL)ethanol It is known that benzofuran compounds can interact with their targets in a way that leads to various biological activities . For instance, some substituted benzofurans have shown significant cell growth inhibitory effects , suggesting that 1-(5-Bromo-1-benzofuran-2-YL)ethanol may also interact with its targets to inhibit cell growth.
Biochemical Pathways
The specific biochemical pathways affected by 1-(5-Bromo-1-benzofuran-2-YL)ethanol Given the broad range of biological activities associated with benzofuran compounds , it is likely that multiple pathways are affected. These could potentially include pathways related to cell growth, oxidative stress, and viral replication.
Result of Action
The molecular and cellular effects of 1-(5-Bromo-1-benzofuran-2-YL)ethanol Some substituted benzofurans have been found to have significant cell growth inhibitory effects . This suggests that 1-(5-Bromo-1-benzofuran-2-YL)ethanol may also result in the inhibition of cell growth.
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 1-(5-Bromo-1-benzofuran-2-YL)ethanol It is known that the biological activities of benzofuran compounds can be influenced by various factors, including the presence of other compounds, ph, temperature, and light .
Orientations Futures
Benzofuran compounds, including “1-(5-Bromo-1-benzofuran-2-YL)ethanol”, have potential applications in many aspects due to their biological activities . They are potential natural drug lead compounds and have attracted more and more attention of chemical and pharmaceutical researchers worldwide . Future research may focus on the development of promising compounds with target therapy potentials and little side effects .
Propriétés
IUPAC Name |
1-(5-bromo-1-benzofuran-2-yl)ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO2/c1-6(12)10-5-7-4-8(11)2-3-9(7)13-10/h2-6,12H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBHGBROBZNHZKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(O1)C=CC(=C2)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Bromo-1-benzofuran-2-YL)ethanol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

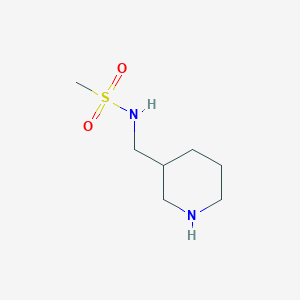

![(4-(4-chlorophenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(morpholino)methanone](/img/structure/B2632093.png)


![Methyl 2-bromoimidazo[1,2-a]pyridine-7-carboxylate](/img/structure/B2632096.png)

![Sodium 3'-methoxy-[1,1'-biphenyl]-4-sulfonate](/img/structure/B2632098.png)


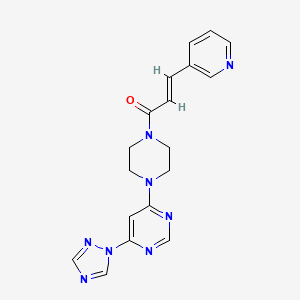
![2-{[3-(butan-2-yl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B2632108.png)
